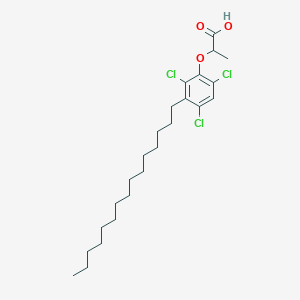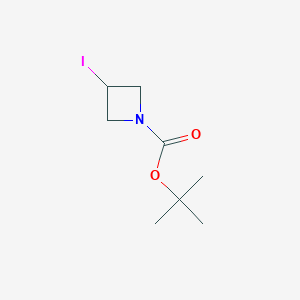
Naphthalene-1,4-dicarbonitrile
Descripción general
Descripción
Naphthalene-1,4-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂. It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its crystalline structure and is used in various chemical syntheses and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-dicarbonitrile can be synthesized through several methods:
Sudan Reaction: This involves the reaction of naphthalene with cyanide to form naphthalene nitrile.
Condensation Method: Another method involves the condensation of 1,2-phenylenediacetonitrile with glyoxal or its bisaldimines.
Industrial Production Methods: Industrial production typically follows the Sudan reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Naphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines under suitable conditions.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen-saturated solutions and light are commonly used.
Reduction: Hydrogen gas or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Benzaldehydes and phenyl ketones.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-1,4-dicarbonitrile has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through electron transfer mechanisms. When exposed to light, naphthalene-1,4-dicarbonitrile can accept electrons from donor molecules, leading to the formation of radical cations. These radicals can undergo further reactions, such as deprotonation or carbon-carbon bond cleavage, resulting in various products .
Comparación Con Compuestos Similares
Naphthalene-1,4-dicarbonitrile can be compared with other similar compounds such as:
Naphthalene-1,8-dicarbonitrile: Similar in structure but with cyano groups at the 1 and 8 positions.
8-Halonaphthalene-1-carbonitriles: These compounds have halogen atoms and cyano groups, leading to unique intermolecular interactions and different chemical behaviors.
Uniqueness: this compound is unique due to its specific positioning of cyano groups, which influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
naphthalene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSWQOUPJQWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184374 | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3029-30-9 | |
| Record name | 1,4-Naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphthalene-1,4-dicarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6DS2Q5U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DCN interact with other molecules in photochemical reactions, and what are the downstream effects?
A1: DCN often acts as a photosensitizer, absorbing light energy and transferring it to other molecules. This can lead to various transformations in the target molecules. For instance, DCN can mediate the oxygenation of methylbenzenes to benzaldehydes, the cleavage of bibenzyls to benzaldehydes and benzyl alcohols, and similar reactions with pinacols and pinacol ethers [, ]. This process involves electron transfer from the target molecule to the excited state of DCN, generating radical species that react further [, ].
Q2: What is known about the structural characterization of DCN?
A2: DCN (C12H6N2) has a molecular weight of 178.19 g/mol. Its structure consists of a naphthalene core with two cyano (CN) groups attached to the 1 and 4 positions. The presence of these electron-withdrawing cyano groups significantly influences the electronic properties and reactivity of the molecule. While the provided abstracts do not detail specific spectroscopic data, DCN's structure has been extensively studied using techniques like NMR and IR spectroscopy, confirming its molecular formula and elucidating its structural features.
Q3: How does DCN's structure influence its material compatibility and stability, especially concerning its optical properties?
A3: DCN exhibits interesting optical properties, particularly in its solid form. Researchers have successfully prepared one-dimensional (1D) sub-micrometer structures of DCN, including solid and tubular forms, using a reprecipitation method []. These structures demonstrate good crystallinity, and their fluorescence emission spectra show a red-shift compared to DCN in solution, attributed to ordered molecular packing []. Importantly, these DCN microstructures exhibit good optical waveguiding properties. Notably, the tubular structures demonstrate reduced optical loss due to the presence of air within the tubes [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)









